2-Amino-3-cyclopropoxyisonicotinaldehyde
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Overview
Description
2-Amino-3-cyclopropoxyisonicotinaldehyde is a chemical compound that belongs to the class of isonicotinaldehydes It features a cyclopropoxy group attached to the third position of the isonicotinaldehyde ring and an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopropoxyisonicotinaldehyde typically involves the reaction of 2-aminoisonicotinaldehyde with cyclopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-cyclopropoxyisonicotinaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-cyclopropoxyisonicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropoxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 2-Amino-3-cyclopropoxybenzaldehyde
- 2-Amino-3-cyclopropoxyacetophenone
- 2-Amino-3-cyclopropoxybenzylamine
Comparison: Compared to these similar compounds, 2-Amino-3-cyclopropoxyisonicotinaldehyde is unique due to its isonicotinaldehyde backbone, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential for forming diverse derivatives . Additionally, its amino group allows for various functionalizations, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-amino-3-cyclopropyloxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2/c10-9-8(13-7-1-2-7)6(5-12)3-4-11-9/h3-5,7H,1-2H2,(H2,10,11) |
InChI Key |
MFHNTBCCZAOOOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2N)C=O |
Origin of Product |
United States |
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